1-[8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-9-16(24-10(2)18-9)17(23)19-11-3-4-12(19)8-13(7-11)20-14(21)5-6-15(20)22/h11-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAXUOLTPYLTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves multiple steps, including the formation of the bicyclic core and the introduction of the thiazole moiety. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic structure.
Acylation reactions: to introduce the thiazole moiety.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural Analogues
- Pyrrolidine-2,5-dione Derivatives: Compounds like succinimide (pyrrolidine-2,5-dione) derivatives are well-known for anticonvulsant activity (e.g., ethosuximide). The thiazole-carboxylate substitution in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to simpler succinimides.
- Azabicyclo[3.2.1]octane Scaffolds : This scaffold is present in tropane alkaloids (e.g., atropine, scopolamine), which exhibit anticholinergic activity. The addition of a thiazole-carboxylate group could modulate receptor selectivity.
Functional Analogues
- Thiazole-Containing Antimicrobials: Thiazole derivatives (e.g., sulfathiazole) are known for antibacterial activity. The presence of a 2,4-dimethyl-thiazole group in the target compound may confer activity against Gram-positive bacteria, as seen in other thiazole-based drugs .
- Bicyclic Enzyme Inhibitors : Azabicyclo[3.2.1]octane frameworks are used in protease inhibitors (e.g., HIV integrase inhibitors). The target compound’s bicyclic structure may interact with similar enzymatic pockets.
3. Limitations of Available Evidence
The provided sources focus on unrelated topics:
- examines antibacterial effects of cocoa bean extracts, which include unrelated compounds like theobromine and caffeine .
Conclusion A direct comparison of 1-[8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione with structurally or functionally similar compounds cannot be performed using the provided evidence. Further research using specialized databases (e.g., PubChem, Reaxys) or pharmacological studies is required to elucidate its properties and applications.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the 8-azabicyclo[3.2.1]octane scaffold via intramolecular cyclization under controlled pH and temperature .
- Step 2: Introduction of the 2,4-dimethylthiazole-5-carbonyl group using coupling reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane .
- Step 3: Functionalization of the pyrrolidine-2,5-dione moiety via nucleophilic substitution or condensation reactions .
Critical Parameters: - Solvent selection (e.g., ethanol or DMF for polar intermediates) .
- Temperature control during cyclization (reflux conditions often required) .
- Purification via column chromatography or recrystallization to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
Methodological Answer:
- 1H/13C NMR: Essential for confirming stereochemistry and substituent positions. Compare observed shifts with predicted values for bicyclic systems (e.g., δ 1.5–2.5 ppm for bridgehead protons in azabicyclo scaffolds) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and thiazole ring vibrations (C-S at ~650 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns. Use ESI+ mode for polar intermediates .
Data Interpretation Tips: - Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways and optimize synthesis parameters?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and intermediates for key steps like thiazole coupling .
- Solvent Effects: Use COSMO-RS simulations to predict solvent compatibility and reaction kinetics .
- Machine Learning: Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading) for yield improvement .
Case Study: ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error in reaction design .
Q. What strategies resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Scenario: Discrepancies in NMR shifts may arise from dynamic effects (e.g., ring puckering in azabicyclo systems).
- Resolution:
Q. What experimental frameworks investigate biological activity, considering potential mechanisms of action?
Methodological Answer:
- Antibacterial Assays: Adapt protocols from hydrazide derivatives (e.g., MIC tests against Gram+/Gram- strains using broth dilution) .
- Enzyme Inhibition Studies: Screen against target enzymes (e.g., bacterial gyrase) via fluorescence polarization or calorimetry .
- Control Design: Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO) to validate assay integrity .
Q. How can reaction scalability be balanced with stereochemical fidelity in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization: Use chiral catalysts (e.g., Cinchona alkaloids) to maintain enantiomeric excess during scale-up .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
- Membrane Separation: Employ nanofiltration or reverse osmosis to isolate intermediates without compromising stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
